6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, organometallics, and various catalysts (e.g., palladium, copper) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways.
Medicine
Drug Development: The compound may have potential as a lead compound for developing new drugs targeting specific diseases.
Therapeutic Applications: It may exhibit therapeutic effects in treating certain medical conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in developing agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine: can be compared with other pyrido[3,2-d]pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
897361-67-0 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-methylsulfanylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N4O2S/c1-21-12-7-4-9(8-13(12)22-2)10-5-6-11-14(18-10)15(23-3)20-16(17)19-11/h4-8H,1-3H3,(H2,17,19,20) |
InChI Key |
DWEZOBUCLMIAPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3SC)N)OC |
Origin of Product |
United States |
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